molecular formula C18H18BrN3O4 B4011895 (4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No.: B4011895
M. Wt: 420.3 g/mol
InChI Key: KJEZAWZHESBRFB-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a synthetic organic compound that features a bromophenyl group, a methylpiperazine moiety, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common route includes the following steps:

    Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration to introduce a nitro group, forming 4-bromo-3-nitrobenzoic acid.

    Esterification: The 4-bromo-3-nitrobenzoic acid is then esterified with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid to form the corresponding methyl ester.

    Amidation: The methyl ester is reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 4-(4-methylpiperazin-1-yl)-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid and the corresponding alcohol.

Scientific Research Applications

(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound’s derivatives are studied for their antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, modulating their activity. For example, compounds with similar structures have been shown to inhibit enzymes like monoamine oxidase, which is involved in the breakdown of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine moieties but lacks the nitrobenzoate ester.

    4-Methylpiperazine derivatives: Compounds like 4-methylpiperazine-1-carboxylate share the piperazine core but differ in the substituents attached to it.

Uniqueness

(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is unique due to the combination of a bromophenyl group, a methylpiperazine moiety, and a nitrobenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c1-20-8-10-21(11-9-20)16-7-2-13(12-17(16)22(24)25)18(23)26-15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZAWZHESBRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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